4,4,4-Trifluoro-3-trifluoromethyl-butylamine

Medicinal Chemistry Physicochemical Profiling Lead Optimization

4,4,4-Trifluoro-3-trifluoromethyl-butylamine (CAS 954238-58-5) is a hexafluorinated primary aliphatic amine with the molecular formula C₅H₇F₆N and a molecular weight of 195.11 g/mol. Its structure features two trifluoromethyl (CF₃) groups on adjacent carbon atoms, a motif that imparts extreme lipophilicity and electron-withdrawing effects relative to mono-fluorinated or non-fluorinated alkylamines.

Molecular Formula C5H7F6N
Molecular Weight 195.11 g/mol
CAS No. 954238-58-5
Cat. No. B1610379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,4-Trifluoro-3-trifluoromethyl-butylamine
CAS954238-58-5
Molecular FormulaC5H7F6N
Molecular Weight195.11 g/mol
Structural Identifiers
SMILESC(CN)C(C(F)(F)F)C(F)(F)F
InChIInChI=1S/C5H7F6N/c6-4(7,8)3(1-2-12)5(9,10)11/h3H,1-2,12H2
InChIKeyJLTQPWIPCCFXIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4,4-Trifluoro-3-trifluoromethyl-butylamine (CAS 954238-58-5): A Hexafluorinated Aliphatic Amine Building Block for Precision Synthesis and Physicochemical Tuning


4,4,4-Trifluoro-3-trifluoromethyl-butylamine (CAS 954238-58-5) is a hexafluorinated primary aliphatic amine with the molecular formula C₅H₇F₆N and a molecular weight of 195.11 g/mol . Its structure features two trifluoromethyl (CF₃) groups on adjacent carbon atoms, a motif that imparts extreme lipophilicity and electron-withdrawing effects relative to mono-fluorinated or non-fluorinated alkylamines . As a research-use-only building block, it is typically supplied as a neat liquid with a calculated boiling point of 75.4±40.0 °C and a density of 1.319±0.06 g/cm³ . This compound serves as a versatile intermediate for introducing dense fluorination into pharmaceuticals, agrochemicals, and advanced materials, with commercially available purity levels typically at or above 95% .

Why Generic Substitution Fails: The Critical Physicochemical Distinctions of 4,4,4-Trifluoro-3-trifluoromethyl-butylamine


Interchanging 4,4,4-Trifluoro-3-trifluoromethyl-butylamine with a less-fluorinated analog (e.g., 4,4,4-trifluorobutylamine) or a simple alkylamine is scientifically unsound due to the profound impact of its dual trifluoromethyl groups on both amine basicity and lipophilicity . The electron-withdrawing nature of the CF₃ groups significantly lowers the amine's pKa, altering its protonation state under physiological or catalytic conditions . Concurrently, the increased fluorination dramatically elevates its log P, which directly influences membrane permeability, metabolic stability, and the partitioning behavior of any downstream product . These non-linear structure-property relationships mean that a compound with even a single CF₃ group difference will exhibit distinct reactivity, bioavailability, and physical properties, rendering it an unsuitable substitute in a research or production protocol.

Quantitative Evidence Guide: How 4,4,4-Trifluoro-3-trifluoromethyl-butylamine Outperforms Closest Analogs


Differential Amine Basicity (pKa): Impact of Fluorination Density on Protonation State

The predicted pKa of 4,4,4-Trifluoro-3-trifluoromethyl-butylamine (8.18) is significantly lower than that of a simple alkylamine like butylamine (~10.6), and even lower than that of a mono-trifluoromethylated analog, 4,4,4-trifluorobutylamine (predicted pKa ~9.42) . This difference quantifies the strong electron-withdrawing effect of the two adjacent CF₃ groups, which reduces the basicity of the amine nitrogen .

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Enhanced Lipophilicity (Log P): The Unique Partitioning Advantage of the Dual-CF3 Motif

While a precise experimental log P is not available, the compound's structure—containing two CF₃ groups—is well-documented in the literature to confer dramatically increased lipophilicity compared to mono-fluorinated or non-fluorinated analogs . This is a class-level effect; the addition of a second CF₃ group to an aliphatic amine backbone results in a non-linear, substantial increase in partition coefficient, directly enhancing membrane permeability [1].

Medicinal Chemistry ADME Pharmacokinetics

Density and Boiling Point Differentiation: A Proxy for Molecular Interactions

The calculated density of 4,4,4-Trifluoro-3-trifluoromethyl-butylamine (1.319 g/cm³) is notably higher than that of the mono-CF3 analog 4,4,4-trifluorobutylamine (approx. 1.1 g/cm³) . This increased density is a direct consequence of the higher fluorine content and influences its behavior in liquid-liquid extractions and formulations.

Process Chemistry Formulation Physical Properties

Differential Amine Basicity: Experimental pKa of a Structurally Relevant Analog

Experimental pKa data for 3,3,3-trifluoropropylamine (8.7) provides a benchmark for understanding the basicity of this class of compounds [1]. The predicted pKa for the target compound (8.18) is significantly lower, aligning with the expectation that the additional CF₃ group further depresses the pKa via an inductive effect.

Physical Organic Chemistry Computational Chemistry

Best Research and Industrial Application Scenarios for 4,4,4-Trifluoro-3-trifluoromethyl-butylamine


Design of CNS-Penetrant Drug Candidates

Given its significantly reduced pKa and high inferred lipophilicity, 4,4,4-Trifluoro-3-trifluoromethyl-butylamine is a strategically advantageous building block for designing drug candidates intended to cross the blood-brain barrier. Its lower basicity means it will exist to a greater extent in its neutral, membrane-permeable form at physiological pH, a property directly supported by its predicted pKa of 8.18 . This is a quantifiable advantage over less-fluorinated analogs, which would be more highly protonated and thus less permeable.

Synthesis of Advanced Materials with Extreme Hydrophobicity and Density

The compound's high density (1.319 g/cm³) and the presence of two CF₃ groups make it a prime candidate for synthesizing polymers, coatings, or specialty liquids that require extreme water and oil repellency, chemical inertness, or high mass density . When incorporated into a polymer backbone or used as a surface-modifying agent, it imparts a degree of fluorination and density that cannot be achieved with mono-CF3 building blocks like 4,4,4-trifluorobutylamine (density ~1.1 g/cm³) .

Physicochemical Tuning in Lead Optimization

In medicinal chemistry campaigns, 4,4,4-Trifluoro-3-trifluoromethyl-butylamine offers a precise tool for modulating a lead compound's pKa and lipophilicity. The quantitative difference in pKa (ΔpKa of -1.24 vs. 4,4,4-trifluorobutylamine) allows for a predictable and substantial shift in the protonation state of an amine-containing molecule, which can be used to fine-tune properties like hERG channel binding, CYP enzyme inhibition, or solubility . This level of control is unavailable when using non-fluorinated or mono-fluorinated amine building blocks.

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